Cas no 88-12-0 (1-ethenylpyrrolidin-2-one)

1-ethenylpyrrolidin-2-one structure
1-ethenylpyrrolidin-2-one structure
Nombre del producto:1-ethenylpyrrolidin-2-one
Número CAS:88-12-0
MF:C6H9NO
Megavatios:111.141761541367
MDL:MFCD00003197
CID:34451
PubChem ID:6917

1-ethenylpyrrolidin-2-one Propiedades químicas y físicas

Nombre e identificación

    • 1-Vinylpyrrolidin-2-one
    • NVP
    • 1-Vinyl-2-pyrrolidinone
    • Vinylpyrrolidoneopticalgrade
    • N-Vinylbutyrolactam~N-Vinyl-2-pyrrolidone
    • Vinylpyrrolidone
    • N-Vinylbutyrolactam
    • N-Vinyl-2-pyrrolidone
    • 1-Vinyl-2-pyrrolidone (stabilized with N,N'-Di-sec-butyl-p-phenylenediamine)
    • 1-Vinyl-2-pyrrolidone
    • 1-Ethenylpyrrolidin-2-one ;1-Vinylpyrrolidin-2-one
    • 1-Vinyl-2-pyrrolidin
    • 1-Vinyl-2-pyrrolidone (stabilized with sodiuM hydroxide )
    • n-Vinyl-2-pyrolidone
    • N-Vinyl-2-Pyrrolidinone
    • N-Vinylpyrrolidone
    • 2-Pyrrolidinone, 1-ethenyl-
    • POLYVINYLPYRROLIDONE
    • N-Vinylpyrrolidinone
    • 1-Vinylpyrrolidone
    • Pvpp
    • 1-ethenylpyrrolidin-2-one
    • Vinylbutyrolactam
    • Povidone
    • Plasdone
    • Vinylpyrrolidinone
    • Polyvidone
    • Luviskol
    • Protagent
    • Periston
    • Kollidon
    • Bolinan
    • 1-Vinylpyrrolidinone
    • Vinyl-2-pyrrolidone
    • Polyplasdone XL
    • Polyclar AT
    • V-Pyrol
    • Neocompensan
    • Plasmosan
    • N-vinyrrolidone
    • 1-Ethenyl-2-pyrrolidinone (ACI)
    • 2-Pyrrolidinone, 1-vinyl- (7CI, 8CI)
    • Aronix M 150
    • MAK 706
    • N-V 2RC
    • N-Vinylpyrrolin-2-one
    • N-VP
    • NSC 10222
    • NSC 683040
    • NVP 300
    • V-Pyro 4RC
    • V-Pyrol RC
    • 1-Vinyl-2-pyrrolidinone,99.5%
    • MDL: MFCD00003197
    • Renchi: 1S/C6H9NO/c1-2-7-5-3-4-6(7)8/h2H,1,3-5H2
    • Clave inchi: WHNWPMSKXPGLAX-UHFFFAOYSA-N
    • Sonrisas: O=C1CCCN1C=C
    • Brn: 110513

Atributos calculados

  • Calidad precisa: 111.06800
  • Masa isotópica única: 111.068414
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 8
  • Cuenta de enlace giratorio: 1
  • Complejidad: 120
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Superficie del Polo topológico: 20.3
  • Recuento de constructos de variantes mutuas: 2
  • Xlogp3: 0.4

Propiedades experimentales

  • Color / forma: colorless liquid
  • Denso: 1.04 g/mL at 25 °C(lit.)
  • Punto de fusión: 13-14 ºC
  • Punto de ebullición: 92-95 °C/11 mmHg(lit.)
  • Punto de inflamación: Fahrenheit: 203 ° f
    Celsius: 95 ° c
  • índice de refracción: n20/D 1.512(lit.)
  • PH: 9-10 (100g/l, H2O, 20℃)
  • Disolución: 52.1g/l soluble
  • Coeficiente de distribución del agua: miscible
  • Estabilidad / vida útil: Stable. Incompatible with strong oxidizing agents.
  • PSA: 20.31000
  • Logp: 0.69020
  • Sensibilidad: Sensitive to light and heat
  • Merck: 14,7697
  • Presión de vapor: 0.1 mmHg ( 24 °C)
  • Disolución: It is miscible with water, ethanol, ether and other organic solvents, and is easy to copolymerize with other ethylene compounds.

1-ethenylpyrrolidin-2-one Información de Seguridad

  • Símbolo: GHS05 GHS06 GHS08
  • Promover:dangerous
  • Palabra de señal:Danger
  • Instrucciones de peligro: H302,H311,H318,H332,H335,H351,H373
  • Declaración de advertencia: P261,P280,P305+P351+P338,P312
  • Número de transporte de mercancías peligrosas:UN 2810 6.1/PG 3
  • Wgk Alemania:1
  • Código de categoría de peligro: 20/21/22-37-40-41-48/20
  • Instrucciones de Seguridad: S26-S36/37/39
  • Rtecs:UY6107000
  • Señalización de mercancías peligrosas: Xn
  • Categoría de embalaje:III
  • Términos de riesgo:R20/21/22; R37; R40; R41; R48/20
  • Grupo de embalaje:III
  • Período de Seguridad:6.1
  • Límite de explosión:1.4-10%(V)
  • Condiciones de almacenamiento:0-10°C
  • Nivel de peligro:6.1

1-ethenylpyrrolidin-2-one Datos Aduaneros

  • Código HS:29337900
  • Datos Aduaneros:

    China Customs Code:

    2933790090

    Overview:

    2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

1-ethenylpyrrolidin-2-one PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
V005R-100g
1-ethenylpyrrolidin-2-one
88-12-0 99%,contains sodium hydroxide as inhibitor
100g
¥55.0 2022-05-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045586-1kg
1-Vinylpyrrolidin-2-one
88-12-0 95%,stabilized with 200ppm Ammonium hydroxide or NaOH
1kg
¥301.00 2024-04-27
Chemenu
CM328855-1000g
1-ethenylpyrrolidin-2-one
88-12-0 95%+
1000g
$51 2023-01-01
Life Chemicals
F8881-5579-0.5g
1-ethenylpyrrolidin-2-one
88-12-0 95%+
0.5g
$19.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
V20730-100ml
1-Vinyl-2-pyrrolidone(stabilized with 200ppm Ammonium hydroxide)
88-12-0 98% (stabilized with NaOH)
100ml
¥58.0 2023-09-06
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H61669-100g
1-ethenylpyrrolidin-2-one
88-12-0 99%
100g
¥78 2023-09-19
Life Chemicals
F8881-5579-0.25g
1-ethenylpyrrolidin-2-one
88-12-0 95%+
0.25g
$18.0 2023-09-06
Life Chemicals
F8881-5579-5g
1-ethenylpyrrolidin-2-one
88-12-0 95%+
5g
$60.0 2023-09-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
V005R-25g
1-ethenylpyrrolidin-2-one
88-12-0 99%,contains sodium hydroxide as inhibitor
25g
¥33.0 2022-05-30
Life Chemicals
F8881-5579-1g
1-ethenylpyrrolidin-2-one
88-12-0 95%+
1g
$21.0 2023-09-06

1-ethenylpyrrolidin-2-one Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  10 - 24 h, reflux; reflux → 25 °C
Referencia
TFA-catalyzed C-N bond activation of enamides with indoles: efficient synthesis of 3,3-bisindolylpropanoates and other bisindolylalkanes
Xu, Hai-Yan; et al, Tetrahedron, 2013, 69(5), 1600-1605

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Disodium phosphate ,  Palladium chloride Solvents: 1,2-Dimethoxyethane ;  16 h, pH 1, 65 °C
Referencia
Formation of vinyl substituted nitrogen compounds by reaction of olefin-PdCl2 complexes with amines
Anonymous, IP.com Journal, 2012, 12,

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Toluene ;  12 h, 110 °C; 110 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referencia
A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation-Ring-Expansion Approach to Substituted Azepanes
Thullen, Scott M.; et al, Synlett, 2017, 28(20), 2755-2758

Synthetic Routes 4

Condiciones de reacción
1.1 Catalysts: Potassium silicon oxide
Referencia
One-step preparation of tertiary N-vinylamines from secondary amines and catalysts for it
, Japan, , ,

Synthetic Routes 5

Condiciones de reacción
Referencia
Preparatory method for 1-vinyl-2-pyrrolidinone
Puetzer, Bruno; et al, Journal of the American Chemical Society, 1952, 74, 4959-60

Synthetic Routes 6

Condiciones de reacción
Referencia
Separation of pyrrolidones, γ-butyrolactone, and 1,4-butanediol by capillary gas chromatography
Orav, A.; et al, Eesti NSV Teaduste Akadeemia Toimetised, 1988, 37(4), 259-63

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  30 min, 0 - 5 °C; 1 h, 0 - 5 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 0 - 5 °C
Referencia
Facile Preparation of N-Vinylisobutyramide and N-Vinyl-2-pyrrolidinone
Tu, Siyu; et al, Organic Process Research & Development, 2015, 19(12), 2045-2049

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Ammonia
2.1 Reagents: Potassium hydroxide
Referencia
Making more from bio-based platforms: life cycle assessment and techno-economic analysis of N-vinyl-2-pyrrolidone from succinic acid
Haus, Moritz O.; et al, Green Chemistry, 2022, 24(17), 6671-6684

Synthetic Routes 9

Condiciones de reacción
1.1 Catalysts: (SP-4-2)-(4,7-Diphenyl-1,10-phenanthroline-κN1,κN10)bis(2,2,2-trifluoroacetato-κ… ;  3.5 h, 75 °C
Referencia
Formation of Enamides via Palladium(II)-Catalyzed Vinyl Transfer from Vinyl Ethers to Nitrogen Nucleophiles
Brice, Jodie L.; et al, Organic Letters, 2004, 6(11), 1845-1848

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Oxygen Catalysts: Tetrabutylammonium fluoride ,  (OC-6-12)-Dichlorotetrakis(N,N-dimethyl-4-pyridinamine-κN1)copper Solvents: 1,2-Dichloroethane ;  15 h, rt
Referencia
CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study
Mondal, Krishanu; et al, Organic Letters, 2023, 25(8), 1235-1240

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: N,N-Dimethylethylenediamine ,  Cuprous iodide Solvents: Toluene ;  110 °C
Referencia
Photo-induced two-carbon ring expansion of N-alkenyl lactams and N-alkenyl/phenyl benzoazetinones
Xie, Fayang; et al, Organic Chemistry Frontiers, 2023, 10(4), 928-935

Synthetic Routes 12

Condiciones de reacción
1.1 Catalysts: Lithium phosphorus silicon oxide
Referencia
Preparation of N-vinyl compounds as monomers
, Japan, , ,

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Silver oxide (Ag2O) Solvents: Methanol
Referencia
Preparatory method for 1-vinyl-2-pyrrolidinone
Puetzer, Bruno; et al, Journal of the American Chemical Society, 1952, 74, 4959-60

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
Referencia
Photocatalytic Modular Cyanoalkylamination of Alkenes Involving Two Different Iminyl Radicals
Jiang, Yu-Shi; et al, Organic Letters, 2022, 24(43), 8019-8024

Synthetic Routes 15

Condiciones de reacción
Referencia
Separation of pyrrolidones, γ-butyrolactone, and 1,4-butanediol by capillary gas chromatography
Orav, A.; et al, Eesti NSV Teaduste Akadeemia Toimetised, 1988, 37(4), 259-63

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  10 - 24 h, reflux
Referencia
Enantioselective access to chiral aliphatic amines and alcohols via Ni-catalyzed hydroalkylations
Wang, Shan; et al, Nature Communications, 2021, 12(1),

1-ethenylpyrrolidin-2-one Raw materials

1-ethenylpyrrolidin-2-one Preparation Products

Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:88-12-0)N-Vinyl-2-pyrrolidone
13281348
Pureza:98%
Cantidad:Company Customization
Precio ($):Informe
Suzhou Senfeida Chemical Co., Ltd
(CAS:88-12-0)N-Vinyl-2-pyrrolidone
sfd7460
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe